molecular formula C15H12FNO4 B5660546 2-(1,3-benzodioxol-5-yloxy)-N-(2-fluorophenyl)acetamide

2-(1,3-benzodioxol-5-yloxy)-N-(2-fluorophenyl)acetamide

Cat. No. B5660546
M. Wt: 289.26 g/mol
InChI Key: JWLOEFXJNKJBJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives often involves multi-step reactions incorporating various functional groups to achieve the desired molecular structure. For instance, derivatives of N-(3-chloro-4-fluorophenyl) acetamide have been synthesized by reacting phenyl and benzofuran substitutions, confirmed by NMR, IR, and mass spectra, showcasing a method that could be relevant for synthesizing compounds similar to 2-(1,3-benzodioxol-5-yloxy)-N-(2-fluorophenyl)acetamide (K. Sunder & Jayapal Maleraju, 2013).

Molecular Structure Analysis

Molecular structure analysis of acetamide derivatives is critical for understanding their chemical behavior and potential applications. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are commonly used. The structure and properties of various acetamide derivatives, including N-(2-hydroxyphenyl)acetamide and its silylation products, have been explored, providing insights into the equilibrium between different forms and their hydrolysis behavior, which could be relevant for understanding the molecular structure of 2-(1,3-benzodioxol-5-yloxy)-N-(2-fluorophenyl)acetamide (N. Lazareva et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of acetamide derivatives can vary widely depending on their specific functional groups. Studies on derivatives like N-benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide provide insights into the potential chemical behavior of acetamide compounds, including their reactivity towards different chemical agents and conditions, which could be extrapolated to understand the chemical reactions and properties of 2-(1,3-benzodioxol-5-yloxy)-N-(2-fluorophenyl)acetamide (Rohan A. Davis & P. Healy, 2010).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their handling and application in various fields. Analysis of compounds like N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide can offer valuable information on the physical characteristics that might be expected from 2-(1,3-benzodioxol-5-yloxy)-N-(2-fluorophenyl)acetamide, including insights into their crystallization and intermolecular interactions (Evgeniy N. Khodot & O. Rakitin, 2022).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability under various conditions, and potential for undergoing specific chemical transformations, are crucial for understanding the behavior of acetamide derivatives. For instance, studies on the synthesis and reactivity of compounds such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides shed light on the types of chemical interactions and transformations that might be relevant for 2-(1,3-benzodioxol-5-yloxy)-N-(2-fluorophenyl)acetamide (A. Camerman et al., 2005).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO4/c16-11-3-1-2-4-12(11)17-15(18)8-19-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLOEFXJNKJBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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